molecular formula C6H6ClN3 B190126 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 197356-54-0

7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B190126
M. Wt: 155.58 g/mol
InChI Key: PJHPUHKATDRQPF-UHFFFAOYSA-N
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Description

7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained significant attention in scientific research. It is a potent inhibitor of a class of enzymes called cyclin-dependent kinases (CDKs). CDKs are involved in cell cycle regulation and have been implicated in the development of various types of cancer.

Scientific Research Applications

Proton Conducting Polymers and Electrochemical Applications

7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole, as part of the imidazole and pyrazole family, contributes to the development of proton conducting polymers and liquids. These materials exhibit properties beneficial for electrochemical applications such as fuel cells and secondary batteries. The protonic defects and mobility in these polymers and liquids are comparable to water-containing systems but with enhanced temperature stability. Imidazole and pyrazole derivatives, including 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole, are stronger Bronstedt bases than water, improving their utility in electrochemical devices (Kreuer et al., 1998).

Antineoplastic Activity

Research into pyrazole derivatives, related to 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole, has shown potential in the field of cancer treatment. Pyrazolotetrazine derivatives, similar in structure to 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole, have demonstrated good antineoplastic activity in experimental animal models. This suggests that the compound and its related structures could act as biological alkylating agents, offering a new approach to cancer therapy (Cheng et al., 1986).

Green Synthesis and Antioxidant Activity

The imidazole-based ionic liquids, related to 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole, have been used as catalysts in the green synthesis of pyranopyrazoles. These compounds exhibit significant antioxidant activity, comparable or even superior to known antioxidants like vitamin E and ascorbic acid. This highlights the potential of 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole and its derivatives in developing new antioxidant agents (Sharifi Aliabadi & Mahmoodi, 2016).

Synthesis and Structural Characterization

7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been synthesized and structurally characterized, contributing to the understanding of their potential applications in various fields. For instance, the synthesis and crystal structure analysis of related compounds have provided insights into their chemical properties and potential uses in materials science and pharmacology (Li et al., 2009).

properties

IUPAC Name

7-chloro-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-4-5(7)6-8-2-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPUHKATDRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole

CAS RN

197356-54-0
Record name 7-chloro-6-methyl-1H-pyrazolo[1,5-a]imidazole
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